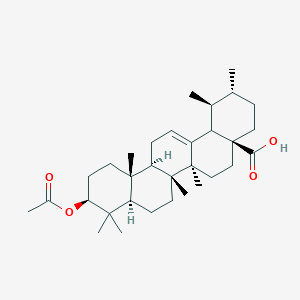

Ursolic acid acetate

Description

Properties

IUPAC Name |

10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-30-7 | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 °C | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ursolic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) found in numerous medicinal and edible plants, and its derivative, ursolic acid acetate (B1210297) (UAA), have garnered significant attention for their broad spectrum of pharmacological activities. These compounds exhibit potent anti-inflammatory, anti-cancer, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of ursolic acid and its acetylated form. It details their interactions with key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, summarizes quantitative efficacy data, and outlines common experimental protocols for their study. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to Ursolic Acid and Its Acetate

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural compound widely distributed in the plant kingdom, found in apple peels, cranberries, rosemary, and thyme.[1][2] Its therapeutic potential is well-documented, though clinical applications can be hampered by poor bioavailability.[1][3] The acetylation of the C-3 hydroxyl group to form ursolic acid acetate is a common chemical modification aimed at enhancing its pharmacological properties.[3] Both compounds interact with a multitude of molecular targets, modulating signaling cascades that regulate cell proliferation, apoptosis, inflammation, and metabolism.[2][4] This guide focuses on the intricate mechanisms through which these compounds exert their therapeutic effects.

Core Mechanisms of Action

Anti-inflammatory Activity

Ursolic acid and its derivatives demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[5][6] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[5][7]

-

NF-κB Pathway Inhibition : Ursolic acid acetate has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[5][7] In rheumatoid arthritis synovial fibroblasts, UAA downregulates IKKα/β and ΙκBα, key upstream regulators of NF-κB.[7] This leads to a significant reduction in the expression and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases (MMPs) that contribute to tissue degradation in inflammatory conditions.[7][8][9]

-

TLR4-MyD88 Pathway : Ursolic acid can block the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4)/MyD88 pathway, which is an upstream activator of NF-κB, further contributing to its anti-inflammatory action.[9]

-

Antioxidant Effects : The compounds also exhibit antioxidant properties by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[8]

Anti-Cancer and Pro-Apoptotic Effects

Ursolic acid and its acetate are potent anti-cancer agents that inhibit proliferation, induce cell cycle arrest, and trigger apoptosis across a wide range of cancer cell lines.[1][3]

-

Induction of Apoptosis : A central mechanism is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[10][11] Ursolic acid treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic proteins such as Bax and Bak.[10][12][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[10][14] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and the dismantling of the cell.[10][13][14]

-

MAPK Pathway Modulation : The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is crucial for cell proliferation and survival. Ursolic acid has been shown to down-regulate the phosphorylation of ERK1/2 and p38, while increasing the phosphorylation of JNK in some cancer cell lines, thereby promoting apoptosis.[10][15][16]

-

PI3K/Akt/mTOR Pathway Inhibition : This pathway is a critical regulator of cell growth, proliferation, and survival. Ursolic acid inhibits the phosphorylation of key components like PI3K and Akt, leading to the downregulation of downstream targets like mTOR and a subsequent decrease in cell proliferation.[15][17]

-

Other Anti-Cancer Mechanisms : Ursolic acid has also been found to inhibit DNA polymerase and topoisomerase activities, suppress cancer cell migration by inhibiting MMPs, and upregulate the expression of tumor suppressor p53.[12][13][14]

Metabolic Regulation

Ursolic acid influences metabolic processes, particularly glucose uptake and adipocyte function.

-

Glucose Uptake : In adipocytes, ursolic acid stimulates glucose uptake by activating the PI3K/Akt signaling pathway.[17][18] This activation promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the cell membrane, facilitating glucose entry into the cell.[19] Studies have shown that ursolic acid can increase glucose uptake in a dose-dependent manner.[18]

-

Adipose Tissue and Muscle Mass : Ursolic acid has been shown to ameliorate insulin (B600854) resistance in adipose tissue by activating the Akt-GLUT4 pathway and inhibiting inflammation.[19] It also activates 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) and enhances skeletal muscle mass by modulating growth hormone and insulin-like growth factor-1 (IGF-1) signaling.[20]

Signaling Pathway Analysis

The multifaceted effects of ursolic acid acetate are rooted in its ability to modulate several interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these core mechanisms.

Caption: Inhibition of the NF-κB signaling pathway by Ursolic Acid Acetate.

References

- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]

- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursolic acid in cancer prevention and treatment: molecular targets, pharmacokinetics and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursolic acid exhibits anti-inflammatory effects through blocking TLR4-MyD88 pathway mediated by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis and regulation of the MAPK pathway by ursolic acid in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]

- 18. Ursolic acid increases glucose uptake through the PI3K signaling pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ursolic acid ameliorates adipose tissue insulin resistance in aged rats via activating the Akt-glucose transporter 4 signaling pathway and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ursolic acid and mechanisms of actions on adipose and muscle tissue: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Isolation, and Derivatization of Ursolic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sourcing and isolation of ursolic acid, a widely studied pentacyclic triterpenoid, and the subsequent chemical synthesis required to produce its common derivative, ursolic acid acetate (B1210297) (3-O-acetylursolic acid). While ursolic acid is abundant in the plant kingdom, its acetylated form is primarily obtained through semi-synthesis. This document details the necessary protocols, quantitative yields, and relevant biological pathways for professionals in drug discovery and natural product chemistry.

Natural Sources of Ursolic Acid

Ursolic acid (UA) is found extensively in the epicuticular waxes of fruits, leaves, and flowers, where it plays a protective role.[1] The concentration of UA varies significantly depending on the plant species, cultivar, geographical location, and extraction method employed.[2][3] Key commercial and research sources include plants from the Lamiaceae (mint), Rosaceae (rose), and Myrtales families.[4][5]

Table 1: Quantitative Content of Ursolic Acid in Various Natural Sources

| Plant Source | Family | Part Used | Ursolic Acid Content (% w/w dry weight) | Reference(s) |

| Rosemary (Rosmarinus officinalis) | Lamiaceae | Leaves | 1.5% - 7.11% | [2][6] |

| Sage (Salvia officinalis) | Lamiaceae | Leaves | 6.63% ± 0.27% | [2] |

| Holy Basil (Ocimum tenuiflorum) | Lamiaceae | Leaves | 2.02% | [6] |

| Apple Peel (Malus domestica) | Rosaceae | Peel | 1.13% - 1.43% | [4][7] |

| Hawthorn (Crataegus spp.) | Rosaceae | Fruit | ~0.11% | [4] |

| Swertia angustifolia | Gentianaceae | Whole Plant | 0.6475% | [1] |

Note: Yields can be highly variable. The values presented are representative figures from the cited literature.

While 3-O-acetylursolic acid has been reported as a minor constituent in some species, such as Ficus microcarpa, it is not typically a target for direct isolation due to low abundance.[8] Therefore, the most common and efficient method for obtaining ursolic acid acetate is through the chemical modification of ursolic acid isolated from the sources listed above.

Isolation and Purification of Ursolic Acid

The isolation of ursolic acid is a multi-step process involving extraction from the plant matrix followed by purification to remove other phytochemicals. The lipophilic nature of UA dictates the use of organic solvents.[4]

Several techniques are employed for the extraction of UA, with the choice depending on scale, efficiency, and available equipment.

-

Solvent Extraction (Maceration/Soxhlet): This is the most traditional method, involving the soaking or continuous extraction of powdered plant material with solvents like ethanol (B145695), methanol (B129727), or ethyl acetate.[9][10]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can lead to higher yields in shorter times.[11] A study on Rosmarinus officinalis found that UAE with 90% ethanol yielded the highest amount of UA (15.8 ± 0.2 mg/g).[11][12]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, increasing extraction efficiency.

-

Supercritical Fluid Extraction (SFE): This method uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds with high purity and no residual organic solvent.

An experimental workflow for a typical lab-scale extraction and purification process is outlined below.

Caption: General Workflow for Ursolic Acid Isolation

This protocol provides a representative method for isolating ursolic acid from dried rosemary leaves.

A. Extraction:

-

Preparation: Weigh 50 g of dried, powdered rosemary leaves and place them into a 1 L beaker.

-

Solvent Addition: Add 750 mL of 90% ethanol to create a solid-to-liquid ratio of 1:15 (g/mL).[12]

-

Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50-60°C.[12]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum. Collect the filtrate.

-

Re-extraction: Return the solid plant material to the beaker and repeat the extraction process (steps 2-4) one more time to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 45°C until a dark, viscous crude extract is obtained.

B. Purification by Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length, 4 cm diameter).

-

Sample Loading: Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and allow it to dry. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate.

-

Begin with 100% n-hexane to elute non-polar compounds.

-

Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate:formic acid (7:3:0.1 v/v).[13]

-

Visualization: Visualize the TLC plates by spraying with a Liebermann-Burchard reagent and heating. Ursolic acid will appear as a distinct spot.[7]

-

Pooling and Crystallization: Combine the fractions containing pure ursolic acid (identified by TLC against a standard). Evaporate the solvent. Recrystallize the resulting solid from methanol to yield pure, needle-like crystals of ursolic acid.[14]

Synthesis of Ursolic Acid Acetate

Ursolic acid acetate is synthesized via a straightforward esterification of the C-3 hydroxyl group of ursolic acid. The most common method is acetylation using acetic anhydride (B1165640) with a base catalyst like pyridine, which also serves as the solvent.[5][15]

References

- 1. Ursolic acid - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scielo.br [scielo.br]

- 4. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of High-performance Thin Layer Chromatographic Method for Ursolic Acid in Malus domestica Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 7372-30-7 | 3-acetylursolic acid [phytopurify.com]

- 9. ijesrr.org [ijesrr.org]

- 10. jneonatalsurg.com [jneonatalsurg.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. daneshyari.com [daneshyari.com]

- 13. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ursolic Acid Acetate: A Pharmacokinetic and Bioavailability Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous botanicals, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is often hampered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, synthetic modifications of the ursolic acid scaffold have been explored, with acetylation being a common strategy to enhance its pharmacokinetic properties. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of ursolic acid and its acetate (B1210297) derivative. Due to a notable scarcity of direct pharmacokinetic studies on ursolic acid acetate, this guide predominantly presents data on the parent compound, ursolic acid, as a foundational reference. The experimental methodologies and analytical techniques detailed herein are largely applicable to the study of ursolic acid acetate.

Introduction to Ursolic Acid and its Acetate Derivative

Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid with a wide range of reported biological activities.[1][2] Despite its therapeutic promise, the clinical translation of UA has been challenging due to its poor solubility and consequently low bioavailability following oral administration.[2][3] Ursolic acid acetate (UAA), a semi-synthetic derivative, is synthesized with the objective of improving the physicochemical properties and pharmacokinetic profile of the parent compound. The acetylation at the C-3 hydroxyl group is intended to increase lipophilicity, which can influence absorption and distribution characteristics. This guide will delve into the known pharmacokinetic parameters and the experimental protocols utilized in their determination, primarily focusing on ursolic acid due to the limited availability of data for its acetate form.

Pharmacokinetics of Ursolic Acid

The pharmacokinetic profile of ursolic acid has been characterized in various preclinical and clinical studies. Following oral administration, ursolic acid is absorbed from the gastrointestinal tract, though its absorption is generally low and variable.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ursolic acid from studies in rats and humans. It is important to note that these values can vary significantly depending on the formulation, dose, and analytical method used.

Table 1: Pharmacokinetic Parameters of Ursolic Acid in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) | Reference |

| 80.32 | 294.8 | 1.0 | 1175.3 (AUC₀₋∞) | 4.3 | Not Reported | [4] |

| 100 | Not Reported | Not Reported | Not Reported | Not Reported | ~8% | [5] |

Table 2: Pharmacokinetic Parameters of Ursolic Acid Nanoliposomes in Healthy Human Volunteers (Intravenous Infusion)

| Dose (mg/m²) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₁₆h (ng·h/mL) | Half-life (t½) (h) | Reference |

| 37 | 1835 | 4 | 4203 | 4.5 | [6][7] |

| 74 | 2865 | 4 | 7175 | 4.6 | [6][7] |

| 98 | 3457 | 4 | 9696 | 4.3 | [6][7] |

Bioavailability of Ursolic Acid

The oral bioavailability of ursolic acid is consistently reported to be low.[2] One study in rats administered an oral dose of 100 mg/kg and reported an absolute bioavailability of approximately 8%.[5] This low bioavailability is a primary driver for the development of derivatives like ursolic acid acetate and advanced drug delivery systems.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable pharmacokinetic data. Below are representative methodologies for in vivo pharmacokinetic studies and bioanalytical quantification of ursolic acid, which can be adapted for ursolic acid acetate.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of a test compound.

A 90-day repeated oral dose toxicity study in Han-Wistar rats at doses up to 1000 mg/kg/day did not show any toxic effects related to ursolic acid administration.[8][9]

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like ursolic acid and its derivatives in biological matrices due to its high sensitivity and selectivity.

Sample Preparation:

-

Aliquots of plasma (e.g., 500 µL) are acidified with acetic acid.[4]

-

An internal standard (e.g., glycyrrhetic acid) is added.[4]

-

Extraction is performed using an organic solvent mixture, such as hexane-dichloromethane-2-propanol.[4]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[10]

LC-MS/MS Conditions (Representative):

-

Chromatographic Column: C18 column (e.g., 150 x 6 mm, 5 µm).[11][12]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 95:5, v/v).[4]

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode.[4]

-

Detection: Selected ion monitoring (SIM) of the deprotonated molecules. For ursolic acid, this is typically m/z 455.[4]

A developed LC-MS method for ursolic acid in rat plasma was linear over a range of 10-1000 ng/ml, with a lower limit of quantification of 10 ng/ml.[4]

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid has been shown to modulate several key signaling pathways involved in inflammation and cancer, which are likely relevant to the biological activities of its acetate derivative as well.

MAPK and NF-κB Signaling Pathways

Ursolic acid has been demonstrated to inhibit the activation of mitogen-activated protein kinases (MAPK) such as JNK, p38, and ERK.[13] This, in turn, can inactivate the transcription factor nuclear factor-kappa B (NF-κB).[13] The inhibition of NF-κB activation by ursolic acid can suppress the expression of various inflammatory and proliferative genes.[14][15]

Studies have shown that ursolic acid can inhibit the phosphorylation of key proteins in the MAPK pathway, including BRAF, MEK1/2, and ERK1/2, in a dose-dependent manner in cancer cells.[16] It also inhibits the phosphorylation of IKKα, IκBα, and p65 in the NF-κB pathway.[16]

Conclusion and Future Directions

The available data strongly indicate that ursolic acid has poor oral bioavailability, which presents a significant hurdle for its clinical development. While ursolic acid acetate is a logical derivative to explore for improved pharmacokinetic properties, there is a clear and urgent need for dedicated studies to characterize its absorption, distribution, metabolism, and excretion profile. Future research should focus on direct, comparative pharmacokinetic studies of ursolic acid and ursolic acid acetate in relevant preclinical models. Furthermore, the development and characterization of novel formulations of ursolic acid acetate, such as nanoparticles or liposomes, may hold the key to unlocking its full therapeutic potential. A thorough understanding of the pharmacokinetics and bioavailability of ursolic acid acetate is essential for guiding rational drug design and enabling its progression into clinical evaluation.

References

- 1. Ursolic acid: Pharmacokinetics process <i>in vitro</i> and <i>in vivo</i>, a mini review [ouci.dntb.gov.ua]

- 2. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I pharmacokinetic study of ursolic acid nanoliposomes in healthy volunteers and patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Repeated dose (90 days) oral toxicity study of ursolic acid in Han-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ursolic Acid Acetate: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its derivative, ursolic acid acetate (B1210297) (UAA), is emerging as a potent bioactive compound with potentially enhanced therapeutic properties. This technical guide provides an in-depth review of the existing literature on ursolic acid acetate, focusing on its core biological activities, mechanisms of action, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Anti-inflammatory Activity

Ursolic acid acetate has demonstrated significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). In preclinical studies, UAA has been shown to ameliorate the clinical symptoms of arthritis, reduce inflammation, and protect against joint destruction.[3]

Quantitative Data: Anti-inflammatory and Anti-proliferative Effects

| Compound | Model/Cell Line | Parameter | Result | Reference |

| Ursolic Acid Acetate | Murine Collagen-Induced Arthritis | Clinical Arthritis Score | Significant decrease with oral administration of 1, 5, or 25 mg/kg | |

| Ursolic Acid Acetate | Murine Collagen-Induced Arthritis | Paw Thickness | Significant decrease with oral administration of 1, 5, or 25 mg/kg | |

| Ursolic Acid Acetate | TNF-α-stimulated RA synovial fibroblasts | Inflammatory Mediator Expression | Reduction in cytokines and MMP-1/3 | [3] |

| 3-O-acetylursolic acid | A375 (Melanoma) | GI50 | 32 µM | [4] |

| Ursolic Acid | Jurkat (Leukemia) | IC50 | 32.5 µM | [5] |

| Ursolic Acid | T47D (Breast Cancer) | IC50 | 231 µg/ml | [6] |

| Ursolic Acid | MCF-7 (Breast Cancer) | IC50 | 221 µg/ml | [6] |

| Ursolic Acid | MDA-MB-231 (Breast Cancer) | IC50 | 239 µg/ml | [6] |

| Ursolic Acid | BGC-803 (Gastric Cancer) | IC50 (48h) | 24.95 µM | [7] |

| Ursolic Acid | NCI-H292 (Lung Cancer) | IC50 (48h) | ~9 µM | [1] |

| Ursolic Acid | M4Beu (Melanoma) | Antiproliferative Effect | Significant | [8] |

Anticancer Activity

While much of the research has focused on its parent compound, ursolic acid, preliminary studies indicate that ursolic acid acetate also possesses noteworthy anticancer properties. It has been shown to inhibit the proliferation of melanoma cells and induce apoptosis.[4] For a broader perspective, the anticancer effects of ursolic acid have been documented across a range of cancer cell lines, suggesting a similar potential for its acetylated form.[6][7][9]

Mechanism of Action: Signaling Pathways

The biological activities of ursolic acid and its acetate derivative are mediated through the modulation of several key signaling pathways.

1. NF-κB Signaling Pathway:

A primary mechanism underlying the anti-inflammatory effect of ursolic acid acetate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] UAA has been shown to downregulate the phosphorylation of IKKα/β and the subsequent degradation of IκBα. This prevents the nuclear translocation of NF-κB, a transcription factor that plays a central role in orchestrating the expression of pro-inflammatory genes, including cytokines and matrix metalloproteinases.[3][10]

2. Apoptosis Induction:

Ursolic acid acetate has been demonstrated to induce apoptosis in cancer cells.[4] This process involves the activation of caspases, key executioner proteins in the apoptotic cascade. Specifically, 3-O-acetylursolic acid was found to activate caspases-3 and -7 in melanoma cells.[4] Furthermore, it modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.[4] The parent compound, ursolic acid, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][11]

3. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade implicated in cell proliferation, differentiation, and apoptosis. Studies on ursolic acid have shown its ability to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like ERK and JNK.[5][12][13] This inhibition can contribute to its anticancer effects. While direct evidence for ursolic acid acetate's effect on this pathway is still emerging, its structural similarity to ursolic acid suggests a comparable mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate the replication and further investigation of ursolic acid acetate's biological activities.

Cell Viability Assay (MTT/SRB)

Objective: To determine the cytotoxic or anti-proliferative effects of ursolic acid acetate on cancer cell lines.

General Protocol (adapted from[4][14]):

-

Cell Seeding: Seed cells (e.g., A375 melanoma, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ursolic acid acetate (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Assay:

-

Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

SRB Assay:

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes.

-

Wash with 1% acetic acid and air dry.

-

Dissolve the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value.

Western Blot Analysis for NF-κB Pathway

Objective: To investigate the effect of ursolic acid acetate on the protein expression and phosphorylation status of key components of the NF-κB pathway.

General Protocol (adapted from[3]):

-

Cell Lysis: Treat cells (e.g., RA synovial fibroblasts) with ursolic acid acetate and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, and NF-κB p65 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo anti-inflammatory and anti-arthritic effects of ursolic acid acetate.

Protocol (adapted from[15][16]):

-

Induction of Arthritis:

-

Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

On day 0, immunize male DBA/1J mice with an intradermal injection of the emulsion at the base of the tail.

-

On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin oral administration of ursolic acid acetate (e.g., 1, 5, or 25 mg/kg daily) or a vehicle control after the onset of arthritis (e.g., from day 29 to 57). A positive control group treated with a standard anti-inflammatory drug like dexamethasone (B1670325) should be included.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and joint stiffness.

-

Assign a clinical arthritis score based on the severity of inflammation in each paw.

-

-

Histological and Radiological Analysis:

-

At the end of the experiment, sacrifice the mice and collect the hind paws.

-

Perform X-ray imaging to assess bone and cartilage damage.

-

Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.

-

-

Biochemical Analysis:

-

Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies (IgG1 and IgG2a) by ELISA.

-

Conclusion

Ursolic acid acetate demonstrates promising therapeutic potential as an anti-inflammatory and anticancer agent. Its mechanism of action appears to be closely linked to the modulation of key signaling pathways, including NF-κB and those involved in apoptosis. While the current body of literature provides a solid foundation, further research is warranted to fully elucidate its pharmacological profile. Specifically, comprehensive studies on its IC50 values across a wider range of cancer cell lines, detailed investigations into its effects on various inflammatory mediators, and a deeper exploration of its impact on signaling cascades will be crucial for its advancement as a potential therapeutic candidate. The experimental protocols outlined in this guide provide a framework for researchers to build upon these initial findings and further unravel the therapeutic capabilities of ursolic acid acetate.

References

- 1. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor Effects of Natural Bioactive Ursolic Acid in Embryonic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chondrex.com [chondrex.com]

In Vivo Antioxidant Properties of Ursolic Acid Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ursolic acid acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vivo antioxidant properties of ursolic acid acetate, drawing from available scientific literature. Due to a scarcity of detailed quantitative data specifically for ursolic acid acetate in publicly accessible studies, this document also incorporates data from in vivo studies of its parent compound, ursolic acid, to provide a broader context for its potential mechanisms and effects. The guide includes a summary of quantitative data on key antioxidant markers, detailed experimental protocols from representative studies, and visualizations of relevant signaling pathways to support further research and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including diabetes, cardiovascular conditions, and neurodegenerative disorders.[1] Endogenous antioxidant defense mechanisms, comprising enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), along with non-enzymatic antioxidants like glutathione (GSH), play a critical role in mitigating cellular damage induced by ROS.[1]

Ursolic acid, a natural compound found in various plants, has been extensively studied for its antioxidant and anti-inflammatory properties.[2] Its derivative, ursolic acid acetate, is also being investigated for similar therapeutic benefits. This guide focuses on the in vivo evidence of ursolic acid acetate's capacity to modulate oxidative stress.

In Vivo Antioxidant Effects of Ursolic Acid Acetate

A key study investigating the in vivo antioxidant properties of ursolic acid acetate isolated from the methanolic extract of Coleus vettiveroides demonstrated its efficacy in a streptozotocin-induced oxidative stress model in Wistar albino rats.[1] The study reported that administration of ursolic acid acetate led to a significant reduction in lipid peroxidation and a substantial increase in the levels of key antioxidant enzymes.[1]

Impact on Oxidative Stress Markers

Treatment with ursolic acid acetate resulted in a marked decrease in thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation.[1] This suggests that ursolic acid acetate can mitigate oxidative damage to cellular membranes.[1]

Enhancement of Endogenous Antioxidant Defenses

The administration of ursolic acid acetate was shown to significantly increase the levels of both enzymatic and non-enzymatic antioxidants.[1] Specifically, the study observed a notable rise in the concentrations of:

-

Glutathione (GSH): A critical intracellular antioxidant.[1]

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical.[1]

-

Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide.[1]

-

Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[1]

These findings underscore the potential of ursolic acid acetate to bolster the endogenous antioxidant defense system.[1]

Quantitative Data on Antioxidant Properties

Table 1: Effect of Ursolic Acid on Oxidative Stress Markers in Animal Models

| Animal Model | Oxidative Stress Inducer | Treatment (Ursolic Acid) | Tissue | Parameter | Result | Reference |

| Wistar Rats | Streptozotocin (B1681764) | 50 mg/kg/day (oral) for 28 days | Kidney | Malondialdehyde (MDA) | Significantly decreased compared to diabetic control | [3] |

| Wistar Rats | Ethanol | 20 mg/kg/day (oral) for 30 days | Heart | Thiobarbituric Acid Reactive Substances (TBARS) | Significantly decreased compared to ethanol-treated group | [4] |

| Wistar Rats | Streptozotocin | 35 mg/kg/day (oral) for 8 weeks | Kidney | Malondialdehyde (MDA) | Significantly lowered compared to diabetic nephropathy group | [5] |

Table 2: Effect of Ursolic Acid on Antioxidant Enzyme Activity in Animal Models

| Animal Model | Oxidative Stress Inducer | Treatment (Ursolic Acid) | Tissue | Enzyme | Result | Reference |

| Wistar Rats | Streptozotocin | 50 mg/kg/day (oral) for 28 days | Kidney | Superoxide Dismutase (SOD) | Significantly increased compared to diabetic control | [3] |

| Wistar Rats | Streptozotocin | 50 mg/kg/day (oral) for 28 days | Kidney | Catalase (CAT) | Significantly increased compared to diabetic control | [3] |

| Wistar Rats | Streptozotocin | 50 mg/kg/day (oral) for 28 days | Kidney | Glutathione Peroxidase (GPx) | Significantly increased compared to diabetic control | [3] |

| Wistar Rats | Ethanol | 20 mg/kg/day (oral) for 30 days | Heart | Superoxide Dismutase (SOD) | Significantly increased compared to ethanol-treated group | [4] |

| Wistar Rats | Ethanol | 20 mg/kg/day (oral) for 30 days | Heart | Catalase (CAT) | Significantly increased compared to ethanol-treated group | [4] |

| Wistar Rats | Ethanol | 20 mg/kg/day (oral) for 30 days | Heart | Glutathione Peroxidase (GPx) | Significantly increased compared to ethanol-treated group | [4] |

| Wistar Rats | Streptozotocin | 35 mg/kg/day (oral) for 8 weeks | Kidney | Superoxide Dismutase (SOD) | Activity was higher than in the diabetic nephropathy group | [5] |

Table 3: Effect of Ursolic Acid on Non-Enzymatic Antioxidants in Animal Models

| Animal Model | Oxidative Stress Inducer | Treatment (Ursolic Acid) | Tissue | Antioxidant | Result | Reference |

| Wistar Rats | Streptozotocin | 50 mg/kg/day (oral) for 28 days | Kidney | Glutathione (GSH) | Significantly increased compared to diabetic control | [3] |

| Wistar Rats | Ethanol | 20 mg/kg/day (oral) for 30 days | Heart | Glutathione (GSH) | Significantly increased compared to ethanol-treated group | [4] |

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo antioxidant activity of a compound like ursolic acid or its derivatives in a streptozotocin-induced diabetic rat model. This protocol is based on methodologies described in the cited literature.[3][5]

Animal Model and Induction of Oxidative Stress

-

Animals: Male Wistar albino rats (180-220g) are used. They are housed in standard laboratory conditions with free access to food and water.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (pH 4.5). The dosage of STZ can vary, with studies using between 40 mg/kg and 60 mg/kg body weight.

-

Confirmation of Diabetes: Blood glucose levels are monitored after 72 hours of STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Treatment Groups and Administration

-

Grouping: Animals are typically divided into four groups:

-

Group I: Normal Control (vehicle administration)

-

Group II: Diabetic Control (vehicle administration)

-

Group III: Diabetic + Ursolic Acid/Ursolic Acid Acetate (e.g., 35-50 mg/kg body weight, orally)

-

Group IV: Normal + Ursolic Acid/Ursolic Acid Acetate (to assess effects in non-diabetic animals)

-

-

Administration: The test compound is administered orally via gavage daily for a specified period, typically ranging from 28 to 60 days.

Sample Collection and Biochemical Analysis

-

Sacrifice and Tissue Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected, and organs such as the liver, kidneys, and heart are excised, washed in ice-cold saline, and stored at -80°C until analysis.

-

Tissue Homogenate Preparation: A 10% homogenate of the tissues is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Biochemical Assays:

-

Lipid Peroxidation (MDA/TBARS): Assessed in the tissue homogenate using the thiobarbituric acid reactive substances assay.

-

Superoxide Dismutase (SOD): Activity is measured based on the inhibition of the auto-oxidation of pyrogallol (B1678534) or other suitable methods.

-

Catalase (CAT): Activity is determined by measuring the decomposition of hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Activity is assayed by monitoring the oxidation of NADPH.

-

Reduced Glutathione (GSH): Content is estimated using DTNB (Ellman's reagent).

-

Visualization of Signaling Pathways and Workflows

The antioxidant effects of triterpenoids like ursolic acid and its derivatives are believed to be mediated through various signaling pathways. While the precise pathways for ursolic acid acetate are still under investigation, the following diagrams illustrate potential mechanisms based on studies of ursolic acid.

Caption: A generalized workflow for in vivo antioxidant studies.

Caption: The Nrf2-Keap1 signaling pathway in antioxidant response.

Conclusion

The available evidence strongly suggests that ursolic acid acetate possesses significant in vivo antioxidant properties.[1] It appears to mitigate oxidative stress by reducing lipid peroxidation and enhancing the endogenous antioxidant defense system. While detailed quantitative data and extensive studies specifically on the acetate derivative are limited, research on the parent compound, ursolic acid, provides a solid foundation for understanding its potential mechanisms and efficacy. Further in-depth studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of ursolic acid acetate and to establish its therapeutic potential in the management of oxidative stress-related diseases. This guide provides a framework for researchers and drug development professionals to design and interpret future in vivo studies on this promising natural compound.

References

- 1. In-vivo antioxidant activity of ursolic acid acetate in rats. [wisdomlib.org]

- 2. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ursolic acid improves diabetic nephropathy via suppression of oxidative stress and inflammation in streptozotocin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of Ursolic Acid Acetate: A Technical Guide to its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in a variety of medicinal plants and fruits, has garnered significant interest in oncology for its anti-inflammatory, antioxidative, and anticarcinogenic properties.[1] Its synthetic derivative, ursolic acid acetate (B1210297) (specifically, 3-O-acetylursolic acid), has also been investigated for its cytotoxic effects against cancer cells. This technical guide provides an in-depth analysis of the cytotoxic effects of ursolic acid acetate on cancer cells, with a comparative perspective to its parent compound, ursolic acid. We will delve into the quantitative data from various studies, detail the experimental protocols used to assess its efficacy, and visualize the key signaling pathways it modulates.

Data Presentation: Cytotoxicity of Ursolic Acid and its Acetate Derivative

The following tables summarize the quantitative data on the cytotoxic effects of ursolic acid and ursolic acid acetate on various cancer cell lines.

Table 1: IC50/GI50 Values of Ursolic Acid and Ursolic Acid Acetate in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Assay | Citation |

| Ursolic Acid | A375 | Human Melanoma | 26.7 ± 3.61 | SRB | [2] |

| 3-O-Acetylursolic Acid | A375 | Human Melanoma | 32.4 ± 1.33 | SRB | [2] |

| Ursolic Acid | MCF-7 | Breast Cancer | 37 | MTT | [3] |

| Ursolic Acid | TE-8 | Esophageal Squamous Cell Carcinoma | 39.01 | MTT | [4] |

| Ursolic Acid | TE-12 | Esophageal Squamous Cell Carcinoma | 29.65 | MTT | [4] |

| Ursolic Acid | BGC-803 | Gastric Cancer | Time-dependent | MTT | [5] |

| Ursolic Acid | Theileria annulata-infected cells | N/A | ~5 µg/mL | Cytotoxicity Assay | [6] |

Table 2: Effects of Ursolic Acid and its Acetate Derivative on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |

| Ursolic Acid | A375 | Increased sub-G1 population, activated caspases 3/7, increased Bax/Bcl-2 ratio | Elevation of sub-G1 population | [2] |

| 3-O-Acetylursolic Acid | A375 | Activated caspases 3/7, increased Bax/Bcl-2 ratio | S phase arrest | [2] |

| Ursolic Acid | HaCat | Caspase-3 activation | G1 phase arrest | [7] |

| Ursolic Acid | NTUB1 | Increased apoptotic cell death | G1 and G2/M arrest | [8] |

| Ursolic Acid | A549 & H460 | Increased dead cells | G0/G1 phase arrest | [9] |

| Ursolic Acid | Theileria annulata-infected cells | Increased early and late apoptotic populations (30.4% and 22.3% respectively) | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on ursolic acid and its derivatives.

Cell Viability and Proliferation Assay (MTT/SRB)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of ursolic acid or ursolic acid acetate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL).

-

The plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the number of viable cells.

-

-

SRB Assay:

-

After treatment, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB solution.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured using a microplate reader.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Preparation: Both adherent and floating cells are collected after treatment with the test compound.

-

Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a specified time (e.g., 15-20 minutes).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: After treatment, cells are harvested and fixed in cold ethanol (B145695) (e.g., 70%) overnight at 4°C.

-

Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are distinguished based on their DNA content.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by ursolic acid and a typical experimental workflow for its cytotoxic evaluation.

Caption: A typical experimental workflow for evaluating the cytotoxic effects of ursolic acid acetate.

Caption: Intrinsic and extrinsic apoptosis pathways modulated by ursolic acid acetate.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ursolic acid acetate.

Conclusion

Ursolic acid acetate demonstrates significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action appear to be similar to its parent compound, ursolic acid, involving the modulation of key signaling pathways such as the intrinsic and extrinsic apoptosis pathways and the PI3K/Akt/mTOR pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ursolic acid acetate in oncology. Future studies should focus on expanding the range of cancer cell lines tested, conducting in vivo studies, and exploring potential synergistic effects with existing chemotherapeutic agents.

References

- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Oxygen Species-Mediated Autophagy by Ursolic Acid Inhibits Growth and Metastasis of Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic acid derivatives induce cell cycle arrest and apoptosis in NTUB1 cells associated with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ursolic Acid Acetate in Neuroprotective Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal and edible plants, has garnered significant attention for its neuroprotective properties. Its therapeutic potential has been explored in a variety of neurodegenerative and neurological conditions, including traumatic brain injury (TBI), Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. The primary mechanisms underlying its neuroprotective effects are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. While the majority of research has focused on ursolic acid, its derivative, ursolic acid acetate (B1210297), presents a compelling area of investigation. This technical guide synthesizes the current understanding of ursolic acid's neuroprotective actions and provides insights into the potential of ursolic acid acetate as a therapeutic agent in neuroprotective research, based on available data and logical scientific inference.

Introduction to Ursolic Acid and Ursolic Acid Acetate

Ursolic acid (UA) is a natural compound widely distributed in the plant kingdom, found in herbs like rosemary and holy basil, as well as in the peels of fruits such as apples.[1] It has a well-documented history of diverse pharmacological activities.[1] Ursolic acid acetate (UAA), a derivative of UA, is synthesized through the acetylation of the hydroxyl group at the C-3 position of the ursolic acid molecule. This structural modification can potentially alter its physicochemical properties, such as lipophilicity, which may influence its bioavailability and efficacy. While research directly investigating the neuroprotective effects of ursolic acid acetate is limited, studies on its anti-inflammatory properties provide a strong rationale for its potential in neurological disorders where inflammation is a key pathological feature.[2]

Synthesis of Ursolic Acid Acetate

Ursolic acid acetate can be synthesized from ursolic acid through a straightforward acetylation reaction. A general laboratory-scale synthesis protocol is as follows:

Materials:

-

Ursolic Acid

-

Acetic Anhydride (B1165640)

-

Pyridine (as solvent and catalyst)

-

4-Dimethylaminopyridine (DMAP) (as a catalyst)

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ursolic acid in pyridine.

-

Add acetic anhydride and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for several hours (e.g., 12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure ursolic acid acetate.

Neuroprotective Mechanisms of Ursolic Acid (as a proxy for Ursolic Acid Acetate)

The neuroprotective effects of ursolic acid are multifaceted, primarily revolving around its ability to counteract oxidative stress, neuroinflammation, and apoptosis. These mechanisms are mediated through the modulation of several key signaling pathways. Given the structural similarity, it is plausible that ursolic acid acetate shares these mechanisms.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Ursolic acid has been shown to suppress inflammatory responses in the brain through the following pathways:

-

NF-κB Signaling Pathway: Ursolic acid inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] A study on ursolic acid-3-acetate in a model of rheumatoid arthritis demonstrated its ability to downregulate IKKα/β, ΙκBα, and NF-κB, suggesting a similar anti-inflammatory mechanism.[2]

-

TLR4 Signaling Pathway: Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that, when activated, triggers a pro-inflammatory cascade. Ursolic acid has been shown to suppress the TLR4-mediated inflammatory pathway, thereby reducing the production of inflammatory mediators.[4]

-

Microglial and Astrocyte Activation: Ursolic acid can inhibit the activation of microglia and astrocytes, the primary immune cells in the central nervous system, which are known to contribute to neuroinflammation when overactivated.[5]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. Ursolic acid mitigates oxidative stress through:

-

Nrf2/ARE Pathway Activation: Ursolic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][7]

-

Direct Radical Scavenging: While not its primary antioxidant mechanism, ursolic acid also possesses some direct free radical scavenging activity.[8]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the pathology of neurodegenerative diseases. Ursolic acid can inhibit neuronal apoptosis by:

-

Modulating Bcl-2 Family Proteins: Ursolic acid can regulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[9]

-

Inhibiting Caspase Activity: It can reduce the activity of caspases, such as caspase-3, which are key executioners of apoptosis.[10]

Key Signaling Pathways

The neuroprotective effects of ursolic acid and likely ursolic acid acetate are orchestrated through the modulation of complex signaling networks.

Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a cornerstone of ursolic acid's antioxidant and neuroprotective effects.

Caption: Nrf2 Signaling Pathway Activation by Ursolic Acid/Acetate.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is central to the anti-inflammatory effects of ursolic acid and its acetate derivative.

Caption: NF-κB Signaling Pathway Inhibition by Ursolic Acid/Acetate.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols from studies on ursolic acid, which can be adapted for ursolic acid acetate.

In Vivo Models

-

Traumatic Brain Injury (TBI) Model:

-

Animal Model: Male C57BL/6 mice.

-

Induction: Controlled cortical impact (CCI) is a common method.

-

Treatment: Ursolic acid (e.g., 50, 100, or 150 mg/kg) is typically administered intraperitoneally (i.p.) or orally (p.o.) shortly after injury and then daily.[5]

-

Assessments: Neurological severity score (NSS), brain water content (edema), and histological analysis of lesion volume.[5]

-

-

Alzheimer's Disease Model:

-

Animal Model: Male ICR mice.

-

Induction: Intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta (Aβ) peptide (e.g., Aβ25-35).[11]

-

Treatment: Ursolic acid (e.g., 10, 20, 40 mg/kg, p.o.) administered for a set period.[12]

-

Assessments: Behavioral tests such as the Morris water maze and passive avoidance test to evaluate learning and memory.[11][12]

-

-

Parkinson's Disease Model:

-

Animal Model: Male C57BL/6 mice.

-

Induction: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone.[13][14]

-

Treatment: Ursolic acid (e.g., 25 mg/kg, p.o.) administered over several weeks.[13]

-

Assessments: Behavioral tests (e.g., rotarod, pole test), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and measurement of dopamine (B1211576) levels.[13]

-

In Vitro Models

-

Cell Culture:

-

Cell Lines: PC12 (rat pheochromocytoma) cells, SH-SY5Y (human neuroblastoma) cells, or primary neuronal cultures.[10][15]

-

Induction of Neurotoxicity: Exposure to agents like hydrogen peroxide (H₂O₂), amyloid-beta peptides, or rotenone.[10][15]

-

Treatment: Pre-treatment or co-treatment with ursolic acid or ursolic acid acetate at various concentrations (e.g., 5 µM).[10][15]

-

Assessments: Cell viability assays (e.g., MTT), measurement of ROS production, analysis of apoptotic markers (e.g., caspase-3 activity), and western blotting for signaling proteins.[10]

-

Quantitative Data

The following tables summarize quantitative data from key studies on ursolic acid, providing a benchmark for future research on ursolic acid acetate.

Table 1: Effects of Ursolic Acid on Oxidative Stress Markers

| Parameter | Model | Treatment | Result | Reference |

| Malondialdehyde (MDA) | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant decrease in hippocampal MDA levels | [11] |

| Glutathione (GSH) | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant increase in hippocampal GSH levels | [11] |

| Superoxide Dismutase (SOD) | Rotenone-induced PD model | UA treatment | Restoration of SOD levels | [12] |

| Catalase | Rotenone-induced PD model | UA treatment | Restoration of catalase levels | [12] |

Table 2: Effects of Ursolic Acid on Inflammatory Markers

| Parameter | Model | Treatment | Result | Reference |

| TNF-α | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant suppression of hippocampal TNF-α | [11] |

| IL-1β | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant suppression of hippocampal IL-1β | [11] |

| IL-6 | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant suppression of hippocampal IL-6 | [11] |

| NF-κB p65 (nuclear) | MCAO/R rat model | 10, 20 mg/kg UA, i.g. | Significant decrease in nuclear translocation | [3] |

Table 3: Effects of Ursolic Acid on Neurological Outcomes

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | MCAO mice | 20 mg/kg UA, p.o. | Significant reduction in infarct volume | [16] |

| Neurological Deficit Score | MCAO mice | 20 mg/kg UA, p.o. | Significant improvement in neurological score | [16] |

| Brain Edema | TBI mice | 50-150 mg/kg UA, i.p. | Significant reduction in brain water content | [5] |

| Learning & Memory | Aβ25-35-induced mice | 10, 20, 40 mg/kg UA, p.o. | Significant reversal of learning and memory deficits | [11] |

Future Directions and Conclusion

The extensive body of research on ursolic acid strongly supports its neuroprotective potential through well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. While direct evidence for the neuroprotective effects of ursolic acid acetate is still emerging, its demonstrated anti-inflammatory activity, coupled with the established neuroprotective profile of its parent compound, makes it a highly promising candidate for further investigation.

Future research should focus on:

-

Directly evaluating the neuroprotective efficacy of ursolic acid acetate in various in vitro and in vivo models of neurological disorders.

-

Conducting pharmacokinetic and pharmacodynamic studies to compare the bioavailability and brain penetration of ursolic acid acetate with ursolic acid.

-

Elucidating the specific molecular targets and signaling pathways modulated by ursolic acid acetate in neuronal cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Ursolic Acid Ameliorates Inflammation in Cerebral Ischemia and Reperfusion Injury Possibly via High Mobility Group Box 1/Toll-Like Receptor 4/NFκB Pathway [frontiersin.org]

- 4. Ursolic acid alleviates early brain injury after experimental subarachnoid hemorrhage by suppressing TLR4-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia, Cognition Deficit, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic acid promotes the neuroprotection by activating Nrf2 pathway after cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ursolic Acid Ameliorates Early Brain Injury After Experimental Traumatic Brain Injury in Mice by Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ursolic acid attenuates beta-amyloid-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Ursolic acid attenuates oxidative stress in nigrostriatal tissue and improves neurobehavioral activity in MPTP-induced Parkinsonian mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection of Rotenone-Induced Parkinsonism by Ursolic Acid in PD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ursolic acid enhances autophagic clearance and ameliorates motor and non-motor symptoms in Parkinson's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]